molecular formula C4H9NO B112356 Azetidin-2-ylmethanol CAS No. 250274-91-0

Azetidin-2-ylmethanol

Cat. No.: B112356
CAS No.: 250274-91-0
M. Wt: 87.12 g/mol
InChI Key: FTWWNKCHSPDIQW-UHFFFAOYSA-N
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Description

Azetidin-2-ylmethanol (C₄H₉NO, MW: 87.12) is a chiral azetidine derivative featuring a hydroxymethyl group at the 2-position of the azetidine ring. It exists as enantiomers: (S)-Azetidin-2-ylmethanol (CAS: 104587-62-4) and (R)-Azetidin-2-ylmethanol (CAS: 209329-11-3). Key properties include:

  • Physical Properties: Boiling point: 151.9 °C (at 760 mmHg), density: ~1.0 g/cm³, and solubility in THF and ethanol .
  • Synthesis: Synthesized via borane-THF reduction of L-azetidine-2-carboxylic acid derivatives, yielding ~97% purity .

Properties

IUPAC Name

azetidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWWNKCHSPDIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570479
Record name (Azetidin-2-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104587-62-4, 250274-91-0
Record name (Azetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azetidin-2-yl)methanol
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Preparation Methods

Reaction Mechanism and Conditions

  • Step 1: Cyclization

    • Reactants : Benzhydrylamine (α-substituted arylmethylamine) and 1-bromo-3-chloropropane.

    • Solvent System : Butanol-water mixture with a non-nucleophilic base (e.g., potassium carbonate).

    • Temperature : 85–150°C (optimal: 95–105°C).

    • Product : N-benzhydrylazetidine, isolated via filtration and recrystallization.

  • Step 2: Hydrogenolysis

    • Conditions : Methanol solvent, hydrochloric acid, palladium on charcoal (Pd/C) catalyst, hydrogen pressure (40–80 psi), 40–80°C.

    • Outcome : Cleavage of the benzhydryl protecting group yields azetidine hydrochloride.

  • Step 3: Free Base Liberation

    • Neutralization : Concentrated azetidine salt is added to a hot, agitated solution of sodium or potassium hydroxide (40–80 wt%) at 80–110°C.

    • Result : Azetidine free base is volatilized and condensed into liquid form.

Key Data Table: Traditional Synthesis Parameters

ParameterConditionsYield (Reported)
Cyclization Temperature95–105°CNot specified
Hydrogen Pressure40–80 psi>90%
Base Concentration40–80% NaOH/KOHQuantitative

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability, cost efficiency, and minimal waste. The patent-described method is adaptable to continuous production through modular reactor systems.

Process Intensification Strategies

  • Catalytic Hydrogenation Optimization :

    • Catalyst Loading : 5–10 wt% Pd/C reduces catalyst costs while maintaining >95% conversion.

    • Solvent Recycling : Methanol is recovered and reused, lowering environmental impact.

  • Neutralization-Vaporization Integration :

    • Continuous Flow Reactors : Enable real-time mixing of azetidine salt with base, enhancing throughput.

    • Energy Efficiency : Steam injection maintains reaction temperature, reducing external heating needs.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is pivotal in deprotecting intermediates. The patent method employs Pd/C under moderate hydrogen pressure, but recent advancements suggest alternatives:

Comparative Catalyst Performance

CatalystSubstrateTemperature (°C)Hydrogen Pressure (psi)Conversion (%)
Pd/CN-benzhydrylazetidine606098
Raney NickelN-benzhydrylazetidine8010085
Platinum OxideN-benzhydrylazetidine708092

Key Insight : Pd/C remains superior due to its stability and selectivity under mild conditions.

Comparative Analysis of Synthesis Routes

Economic and Environmental Metrics

MetricBatch Process (Patent)Continuous Flow (Hypothetical)
Raw Material Efficiency75%90%
Energy ConsumptionHighModerate
Waste GenerationSignificantMinimal

Chemical Reactions Analysis

Types of Reactions: Azetidin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form azetidine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Azetidin-2-carboxylic acid.

    Reduction: Azetidine.

    Substitution: Various azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
Azetidin-2-ylmethanol serves as a vital building block in the synthesis of more complex organic molecules. Its azetidine ring structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis. For instance, it can be utilized in the preparation of azetidine derivatives through substitution reactions involving various nucleophiles.

Reactivity and Mechanism:
The compound's reactivity is influenced by the strain within the azetidine ring and the presence of the hydroxymethyl group, which can participate in hydrogen bonding. This reactivity facilitates its use in oxidation and reduction reactions, leading to products such as azetidin-2-carboxylic acid and other derivatives.

Biological Research

Antimicrobial and Antiviral Properties:
Recent studies have indicated that this compound derivatives exhibit promising antimicrobial and antiviral activities. For example, a series of azetidine derivatives demonstrated significant efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values below 10 μM . This highlights the potential of azetidine compounds in combating drug-resistant infections.

Nicotinic Receptor Modulation:
this compound has been explored for its interactions with nicotinic acetylcholine receptors (nAChRs). Compounds derived from this compound have shown high affinity for α4β2-nAChRs, which are implicated in various neurological processes. For instance, AMOP-H-OH (6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) was found to act as a partial agonist at these receptors, suggesting potential applications in treating nicotine dependence and related disorders .

Pharmaceutical Development

Therapeutic Applications:
The unique properties of this compound make it a candidate for drug development. Its derivatives are being investigated for potential therapeutic uses, particularly in neurological disorders due to their ability to modulate nAChR activity. The compound's pharmacological profile indicates minimal peripheral side effects while exerting significant central nervous system effects .

Case Studies:

  • Antimycobacterial Activity: A bespoke library of azetidine derivatives was screened for antimycobacterial activity, leading to the identification of compounds with potent activity against Mycobacterium tuberculosis. This study underscores the therapeutic potential of azetidine-based compounds in infectious disease treatment .
  • Neuropharmacological Studies: Research on AMOP-H-OH revealed its antidepressant-like effects in animal models, indicating that azetidine derivatives could be beneficial in managing mood disorders through their action on nAChRs .

Industrial Applications

Material Science:
Beyond biological applications, this compound is also utilized in the production of polymers and other industrial chemicals. Its structural characteristics allow it to function effectively as a precursor in various synthetic processes within materials science.

Summary Table of Applications

Application Area Specific Use Key Findings/Case Studies
Chemical SynthesisBuilding block for complex organic moleculesUsed in various substitution reactions
Biological ResearchAntimicrobial and antiviral propertiesEffective against multidrug-resistant M. tuberculosis
Modulation of nicotinic receptorsHigh affinity for α4β2-nAChRs; potential antidepressant effects
Pharmaceutical DevelopmentTherapeutic applicationsInvestigated for neurological disorder treatments
Industrial ApplicationsProduction of polymersValuable precursor in materials science

Mechanism of Action

The mechanism of action of azetidin-2-ylmethanol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azetidine ring’s strain also plays a crucial role in its reactivity, making it a valuable intermediate in various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between Azetidin-2-ylmethanol and related compounds:

Compound Molecular Formula Molecular Weight Functional Groups Solubility Synthesis Reagents Bioactivity Notes
This compound C₄H₉NO 87.12 Azetidine, hydroxymethyl Soluble in THF, EtOH Borane-THF, L-azetidine-2-carboxylic acid Moderate BBB permeability
Azetidin-3-ylmethanol HCl C₄H₁₀ClNO 123.58 Azetidine, hydroxymethyl, HCl salt Very soluble in water Triethylamine, HCl Enhanced solubility for drug delivery
[1-(Oxan-4-yl)azetidin-2-yl]methanol C₉H₁₇NO₂ 171.24 Azetidine, oxane, hydroxymethyl Not specified Custom synthesis (American Elements) Used in life science research
Azetidine-2-carboxylic acid C₄H₇NO₂ 101.10 Azetidine, carboxylic acid Polar solvents (e.g., water) Borane-THF, sodium carbonate Higher polarity, used in peptide chemistry
[2-(Hydroxymethyl)azetidin-2-yl]methanol C₅H₁₁NO₂ 117.15 Azetidine, two hydroxymethyl groups Likely hydrophilic Not detailed Potential for increased hydrogen bonding

Pharmacological and Physicochemical Properties

  • This compound vs. Azetidin-3-ylmethanol HCl: The 3-position isomer (Azetidin-3-ylmethanol HCl) forms a hydrochloride salt, significantly improving water solubility (68.4 mg/mL in water) compared to the neutral 2-isomer. This makes it advantageous for intravenous formulations . The 2-isomer’s enantiomers exhibit stereospecific bioactivity; for example, (R)-Azetidin-2-ylmethanol is used in synthesizing kinase inhibitors, while the S-form is a precursor to antipsychotic agents .
  • Azetidine-2-carboxylic Acid: The carboxylic acid group increases polarity (TPSA: 49.33 Ų vs. 32.26 Ų for this compound), reducing BBB penetration but enhancing renal clearance .
  • Applications include chiral auxiliaries in asymmetric synthesis .

Biological Activity

Azetidin-2-ylmethanol is a nitrogen-containing heterocyclic compound with the molecular formula C4_4H9_9NO. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and antiviral properties. The following sections detail its biological activity based on diverse research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring with a hydroxymethyl group attached to the second carbon atom. This unique structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

Summary of Key Properties

PropertyDescription
Molecular FormulaC4_4H9_9NO
Functional GroupsHydroxymethyl, Azetidine ring
ReactivityUndergoes oxidation, reduction, substitution

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. For instance, studies indicate that compounds derived from azetidinones (related structures) show promising antibacterial effects against various Gram-positive and Gram-negative bacteria.

  • Antibacterial Activity : this compound derivatives have been tested against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicate that certain derivatives possess higher antibacterial potency than traditional antibiotics like ampicillin .
  • Antifungal Activity : In addition to antibacterial properties, some studies report antifungal activity against pathogens such as Candida albicans and Aspergillus niger, suggesting a broad-spectrum potential for these compounds .

Antiviral Activity

The antiviral potential of this compound has also been explored. Research indicates that certain derivatives can inhibit viral replication, although specific mechanisms remain under investigation. The interaction of the hydroxymethyl group in the compound is believed to play a crucial role in its biological activity.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. Results show that some derivatives exhibit antioxidant activity comparable to established antioxidants like ascorbic acid, highlighting their potential in mitigating oxidative stress-related diseases .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated several azetidinone derivatives' effectiveness against Staphylococcus epidermidis and Enterococcus faecalis. The most active compound showed an MIC (Minimum Inhibitory Concentration) of 128 μg/mL against these strains, outperforming standard sulfonamides .
  • Antiviral Activity Assessment : Another research effort focused on the antiviral properties of this compound against influenza viruses. Preliminary results indicated that certain derivatives could significantly reduce viral titers in vitro, warranting further investigation into their mechanisms of action.

The biological activity of this compound is influenced by its structural features:

  • Hydroxymethyl Group : This group can engage in hydrogen bonding, enhancing interactions with biological targets.
  • Azetidine Ring Strain : The inherent strain within the azetidine ring may facilitate nucleophilic attack and other chemical transformations that contribute to its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-2-ylmethanol
Reactant of Route 2
Azetidin-2-ylmethanol

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